molecular formula C9H20ClNO B15318263 3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride

3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride

Cat. No.: B15318263
M. Wt: 193.71 g/mol
InChI Key: JDCBJXNWYYLMBK-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a tert-butoxymethyl substituent at the 3-position of the pyrrolidine ring. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to enhance pharmacokinetic properties.

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-4-5-10-6-8;/h8,10H,4-7H2,1-3H3;1H

InChI Key

JDCBJXNWYYLMBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CCNC1.Cl

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

Cyclization reactions serve as foundational steps for constructing the pyrrolidine ring while introducing substituents. Patent CN1229077A outlines a method for synthesizing 3-aminopyrrolidine derivatives via cyclization of 1,2,4-trisubstituted butane precursors in the presence of primary amines. Adapting this methodology, the tert-butoxymethyl group can be incorporated by utilizing a tert-butoxy-containing precursor during the cyclization phase. For example, reacting 1,3-dichloro-2-(tert-butoxymethyl)propane with ammonium salts under basic conditions (e.g., potassium carbonate) yields 3-[(tert-butoxy)methyl]pyrrolidine after deprotection.

Direct Alkylation of Pyrrolidine

Direct alkylation of pyrrolidine with tert-butoxymethyl chloride represents a straightforward route, though regioselectivity challenges arise due to the secondary amine’s reactivity. To mitigate over-alkylation, transient protection of the nitrogen with a tert-butoxycarbonyl (Boc) group is employed. Subsequent alkylation at the 3-position with tert-butoxymethyl bromide, followed by Boc removal using hydrochloric acid, affords the target compound. This approach mirrors the mesylation-substitution sequence observed in the synthesis of tert-butyl pyrrolidine carboxylates.

Stepwise Methodologies and Reaction Optimization

Hydroxymethylation Followed by Etherification

A two-step protocol involving hydroxymethylation and subsequent etherification has been validated for analogous structures:

  • Hydroxymethylation :
    Pyrrolidine undergoes hydroxymethylation via reaction with formaldehyde under Mannich-like conditions, yielding 3-hydroxymethylpyrrolidine.

  • Etherification :
    The hydroxyl group is converted to a mesylate (using methanesulfonyl chloride and triethylamine) and displaced with tert-butoxide in tetrahydrofuran (THF), achieving 65–78% yields.

Key Reaction Conditions :

  • Mesylation: 0–5°C, stoichiometric triethylamine, anhydrous dichloromethane.
  • Substitution: Reflux in THF with potassium tert-butoxide (2.5 equiv), 12–18 hours.

Reductive Amination Pathways

Reductive amination of tert-butoxymethyl ketones with ammonium acetate and sodium cyanoborohydride offers an alternative route. For instance, 3-oxo-pyrrolidine tert-butoxymethyl ketone is reduced under acidic conditions (pH 4–5) to yield the secondary amine, which is subsequently protonated to form the hydrochloride salt.

Industrial-Scale Considerations and Process Optimization

Crystallization and Purification

Post-synthesis purification often dictates scalability. Patent CN111362852A highlights hexane-assisted crystallization for tert-butoxycarbonyl azetidinone derivatives, a technique adaptable to 3-[(tert-butoxy)methyl]pyrrolidine hydrochloride. Post-reaction concentrates are dissolved in hexane at 40–50°C and cooled to 5–10°C, achieving >85% recovery of crystalline product.

Environmental and Cost Efficiency

Traditional methods relying on benzhydrylamine precursors face challenges such as byproduct generation and high waste treatment costs. Modern approaches prioritize atom economy, exemplified by cyclization methods that minimize solvent use and leverage aqueous workup protocols.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield Reference
Cyclization 1,3-Dichloropropane Ammonium salts, K2CO3 50–100°C, 6–12 h 58%
Mesylation-Substitution 3-Hydroxymethylpyrrolidine MsCl, KOtBu 0°C to reflux, 12–18 h 78%
Reductive Amination 3-Oxo-pyrrolidine ketone NaBH3CN, NH4OAc pH 4–5, RT, 24 h 65%

Chemical Reactions Analysis

Protection/Deprotection Strategies

The tert-butoxy methyl group serves as a protective moiety for hydroxyl or amine functionalities during multi-step syntheses. For instance:

  • Boc Deprotection : Hydrochloric acid (HCl) in dioxane removes the tert-butoxycarbonyl (Boc) group, yielding the free amine hydrochloride .

  • Stability : The tert-butoxy methyl group remains intact under acidic (pH 1–3) and basic (pH 8–10) conditions, making it ideal for orthogonal protection .

Stereochemical Considerations

The (R)-configuration of the pyrrolidine ring is critical for biological activity. For example:

  • (R)-enantiomers of pyrrolidine carboxamides exhibit 160-fold higher InhA inhibition compared to (S)-enantiomers .

  • X-ray crystallography confirms that the tert-butoxy methyl group occupies a hydrophobic pocket in enzyme active sites .

Reaction Optimization Data

ParameterOptimal ConditionImpact on Yield
SolventDCM or EtOAcMaximizes solubility of intermediates
Temperature0–20°CPrevents racemization
CatalystHBTU/DIEAAccelerates amide coupling

Stability and Storage

  • Solid State : Stable at room temperature for >12 months when stored in airtight containers .

  • Solution : Degrades in aqueous media at pH >10 (half-life: 48 h) .

Scientific Research Applications

3-[(Tert-butoxy)methyl]pyrrolidine hydrochloride is a chemical compound featuring a pyrrolidine ring with a tert-butoxy group attached to a methyl group, enhancing its solubility and stability. It is often encountered as a hydrochloride salt, improving its handling and storage. The molecular formula for this compound is C8H18ClNO, and it has a molecular weight of approximately 201.74 g/mol. Its unique structure allows for varied applications in medicinal chemistry and organic synthesis.

Scientific Research Applications
3-[(Tert-butoxy)methyl]pyrrolidine hydrochloride has applications in:

  • Medicinal Chemistry: It shows potential as a pharmacological agent and has been investigated for its effects on central nervous system functions, potentially exhibiting neuroprotective properties. Compounds with similar structures have demonstrated promise in modulating neurotransmitter systems, which could be relevant for treating neurological disorders.
  • Organic synthesis: Its unique structure makes it valuable in creating other compounds.

Biological activity
The biological activity of 3-[(tert-butoxy)methyl]pyrrolidine hydrochloride has been explored, suggesting it may have potential as a pharmacological agent. It has been investigated for its effects on central nervous system functions and may exhibit neuroprotective properties. Additionally, compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be relevant for treating neurological disorders. The uniqueness of 3-[(tert-butoxy)methyl]pyrrolidine hydrochloride lies in its specific tert-butoxy substitution, which influences its solubility, stability, and potential biological interactions compared to similar compounds.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, temporarily masking reactive sites on a molecule during synthetic transformations. This allows for selective reactions to occur at other sites on the molecule. The pyrrolidine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key parameters of 3-[(Tert-butoxy)methyl]pyrrolidine hydrochloride with analogous pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Purity Key Features Source
3-[(Tert-butoxy)methyl]pyrrolidine hydrochloride C₁₀H₂₀ClNO* ~195–200* Not available 95%† 3-position substituent; tert-butoxymethyl group
(2R)-2-[(tert-butoxy)methyl]pyrrolidine hydrochloride C₁₀H₂₀ClNO 195.65 Not available ≥99%‡ Chiral 2-position substituent; high-purity grade available
3-[3-(tert-Butyl)phenoxy]pyrrolidine hydrochloride C₁₄H₂₂ClNO 255.78 1220037-34-2 Not specified Aromatic phenoxy group; higher molecular weight
3-{[4-(tert-Butyl)-2-methylphenoxy]methyl}pyrrolidine hydrochloride C₁₆H₂₆ClNO 283.84 1220039-10-0 Not specified Bulky aromatic substituent; extended lipophilicity
(3R)-3-(3-methylbutoxy)pyrrolidine hydrochloride C₉H₂₀ClNO 193.72 2031242-18-7 Not specified Aliphatic 3-substituent; lower molecular weight

*Inferred from analogous 2-substituted isomer .
†Assumed based on purity standards for related compounds .
‡Available in ultra-high purity grades for pharmaceutical applications .

Purity and Commercial Availability

  • High-purity grades (≥99%) are available for (2R)-2-[(tert-butoxy)methyl]pyrrolidine hydrochloride, emphasizing its demand in precision applications .
  • Compounds like 3-{[4-(tert-butyl)-2-methylphenoxy]methyl}pyrrolidine hydrochloride are marketed by suppliers such as Matrix (CAS: 1220039-10-0), though purity data are often unspecified .

Research Findings and Limitations

  • Chirality Considerations : The (2R)-isomer’s commercial availability highlights the importance of stereochemistry in drug design, which remains unexplored for the 3-substituted variant .

Biological Activity

3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride, with the CAS number 2742660-76-8, is a chemical compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

  • Molecular Formula: C9H20ClNO
  • Molecular Weight: 193.7 g/mol
  • CAS Number: 2742660-76-8
  • Purity: ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate the activity of various enzymes and receptors, influencing biochemical pathways relevant to therapeutic applications. The compound's ability to bind to these targets can lead to significant physiological effects, making it a valuable candidate for drug development.

1. Enzyme Interaction

Research indicates that this compound can interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Its structural properties allow it to act as a competitive inhibitor in certain enzymatic reactions, which could be useful in designing inhibitors for therapeutic purposes.

2. Receptor Modulation

Studies have shown that this compound may act on various receptors, including those involved in the central nervous system (CNS). This activity suggests potential applications in treating neurological disorders through modulation of neurotransmitter systems .

3. Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within microbial cells.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2020)Demonstrated significant inhibition of type III secretion system (T3SS) in Pseudomonas aeruginosa, indicating potential use as an antibacterial agent.
Jiang et al. (2021)Identified the compound as a promising scaffold for developing selective estrogen receptor modulators (SERMs), showing efficacy in breast cancer models .
Ramapanicker et al. (2023)Utilized pyrrolidine derivatives in asymmetric synthesis, highlighting the versatility of pyrrolidine-based compounds in drug discovery.

Comparison with Similar Compounds

This compound can be compared with other pyrrolidine derivatives to understand its unique properties and potential advantages:

CompoundStructureBiological Activity
3-(tert-butyl)pyrrolidineSimilar backboneCNS activity modulation
PyrrolidineBasic structureGeneral scaffold for drug design
Tert-butylamine derivativesRelated structureVarying reactivity profiles

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[(Tert-butoxy)methyl]pyrrolidine hydrochloride?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Reacting tert-butanol with pyrrolidine derivatives under nucleophilic substitution conditions. Anhydrous solvents (e.g., THF or DCM) and bases (e.g., K2_2CO3_3) are used to facilitate the tert-butoxy group introduction .
  • Step 2: Hydrochloride salt formation via HCl gas bubbling or aqueous HCl treatment to enhance solubility and stability .
  • Optimization: Reaction temperatures (0–25°C) and solvent polarity significantly impact yield (reported 60–85%) and purity (>95%). Column chromatography or recrystallization in ethanol/ether mixtures is recommended for purification .

Advanced: How does the tert-butoxy substituent influence the compound’s reactivity and interaction with biological targets?

Answer:

  • Steric Effects: The bulky tert-butoxy group restricts rotational freedom, potentially stabilizing specific conformations critical for receptor binding. Computational docking studies (e.g., using AutoDock Vina) suggest this group may hinder interactions with hydrophobic enzyme pockets .
  • Electronic Effects: The electron-donating tert-butoxy group alters electron density on the pyrrolidine ring, modulating nucleophilicity. This impacts reactivity in alkylation or acylation reactions, as observed in analogs like 3-[(2,5-dichlorophenoxy)methyl]pyrrolidine hydrochloride .
  • Biological Implications: Structural analogs show varied activity in neurotransmitter receptor assays (e.g., serotonin or dopamine receptors). For example, replacing tert-butoxy with methoxy groups reduces binding affinity by ~30% in comparative studies .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm tert-butoxy group integration (δ 1.2–1.4 ppm for tert-butyl protons) and pyrrolidine ring conformation .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5% .
  • Mass Spectrometry (MS): ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 206.1) and fragmentation patterns .

Advanced: How can computational modeling resolve contradictions in reported biological activity data?

Answer:

  • Molecular Dynamics (MD) Simulations: Assess binding stability of the compound with targets (e.g., GPCRs) under physiological conditions. For instance, MD of 3-[(4-fluorophenyl)sulfinyl]pyrrolidine hydrochloride revealed transient hydrogen bonds with Glu289 in serotonin receptors, explaining potency variations across assays .
  • Density Functional Theory (DFT): Predicts substituent effects on reaction intermediates. For tert-butoxy analogs, DFT calculations show a 10–15 kcal/mol barrier reduction in SN2 reactions compared to methoxy derivatives .

Basic: What are the solubility and stability considerations for handling this compound?

Answer:

  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in water (5–10 mg/mL at 25°C) due to the hydrochloride salt .
  • Stability: Store at –20°C under argon to prevent tert-butoxy group hydrolysis. Degradation studies (TGA/DSC) show stability up to 150°C, but exposure to moisture reduces purity by ~2% per week at 25°C .

Advanced: How can researchers address discrepancies in reported receptor binding affinities?

Answer:

  • Assay Standardization: Use radioligand binding assays (e.g., 3^3H-LSD for serotonin receptors) with uniform buffer conditions (pH 7.4, 1 mM Mg2+^{2+}) to minimize variability .
  • Structural Analog Comparison: Test derivatives (e.g., 3-(3-methylphenoxy)pyrrolidine hydrochloride) under identical conditions to isolate substituent effects. For example, tert-butoxy analogs exhibit 2-fold higher IC50_{50} values than chloro-substituted derivatives in dopamine D2 receptor assays .
  • Meta-Analysis: Pool data from PubChem and CAS studies to identify trends. A 2023 meta-analysis of pyrrolidine derivatives revealed that steric bulk correlates with reduced off-target activity (p < 0.01) .

Basic: What safety protocols are recommended for laboratory handling?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats. The compound is classified as an irritant (GHS Category 2) .
  • Ventilation: Perform reactions in a fume hood due to potential HCl gas release during salt formation .

Advanced: How do structural modifications impact pharmacokinetic properties?

Answer:

  • Lipophilicity Adjustments: LogP values increase by 0.5–1.0 units with tert-butoxy substitution, enhancing blood-brain barrier permeability in rat models (Cmax_{max} = 1.2 µM at 2 h post-injection) .
  • Metabolic Stability: Cytochrome P450 (CYP3A4) assays show tert-butoxy groups reduce oxidation rates by 40% compared to methoxy analogs, extending half-life (t1/2_{1/2} = 3.5 h vs. 2.1 h) .

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